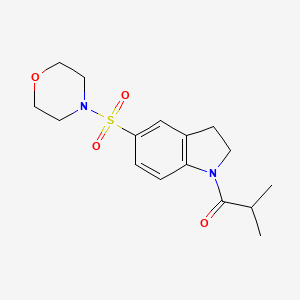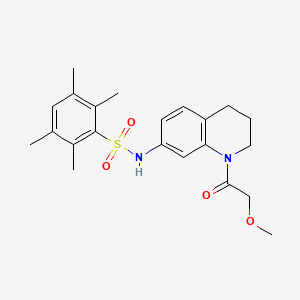
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a multifaceted chemical compound that exhibits unique properties and applications. It combines a tetrahydroquinoline moiety with a methoxyacetyl group and a tetramethylbenzenesulfonamide functional group, making it a noteworthy candidate for various scientific research and industrial purposes.
准备方法
Synthetic routes and reaction conditions: : The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-methoxyacetyl chloride in the presence of a base such as pyridine. This intermediate then reacts with 2,3,5,6-tetramethylbenzenesulfonyl chloride in an organic solvent like dichloromethane to yield the final product.
Industrial production methods: : For industrial-scale production, the synthesis involves optimized reaction conditions to ensure high yield and purity. This includes careful control of temperature, reaction time, and solvent ratios. Specialized equipment is used to facilitate the scale-up process, ensuring that the compound meets the stringent quality standards required for its applications.
化学反应分析
Types of reactions it undergoes: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. It also exhibits reactivity towards electrophilic and nucleophilic reagents due to its diverse functional groups.
Common reagents and conditions used in these reactions: : Typical reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are often carried out under controlled conditions such as inert atmosphere and specific pH levels.
Major products formed from these reactions:
科学研究应用
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is used extensively in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing complex molecules. In biological research, it aids in studying enzyme interactions and metabolic pathways. In medicine, it shows potential as a therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is used in the development of advanced materials and chemical processes.
作用机制
The compound exerts its effects through multiple molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and influencing biological processes. Its sulfonamide group is particularly active, enabling interactions with a variety of biological molecules. The tetrahydroquinoline moiety enhances its binding affinity and specificity, making it an effective compound in various applications.
相似化合物的比较
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide stands out due to its unique combination of functional groups, which provides it with a distinct set of properties compared to similar compounds such as quinoline derivatives, sulfonamides, and methoxy-substituted compounds. This uniqueness allows it to be used in applications where other compounds may fall short, offering enhanced performance and specificity in its interactions.
Conclusion
This compound is a highly versatile and valuable compound, with a wide range of applications spanning multiple scientific disciplines. Its unique structure and reactivity make it an important tool for researchers and industry professionals alike. Whether it is being used to develop new therapeutic agents or advanced materials, this compound continues to play a pivotal role in the advancement of science and technology.
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-14-11-15(2)17(4)22(16(14)3)29(26,27)23-19-9-8-18-7-6-10-24(20(18)12-19)21(25)13-28-5/h8-9,11-12,23H,6-7,10,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGJYVCYGAGUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)
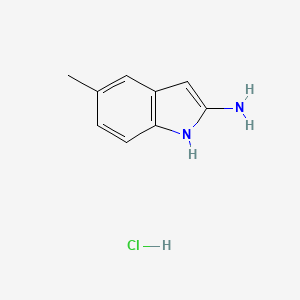
![methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2537221.png)
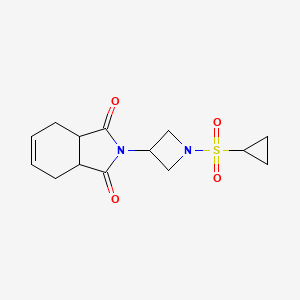
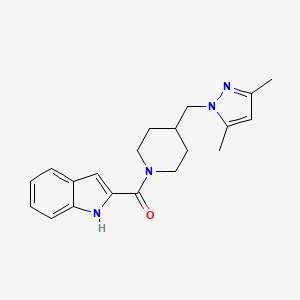

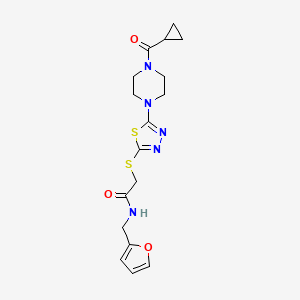
![1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2537231.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)

![2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid](/img/structure/B2537236.png)
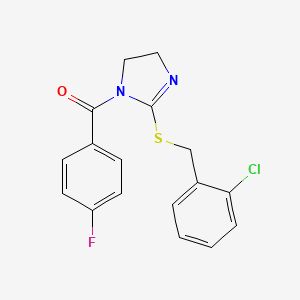
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
